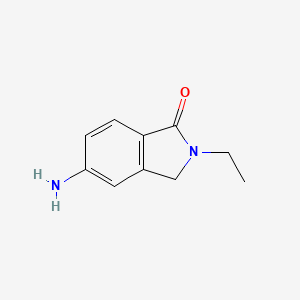
4-Bromo-5-(isopentyloxy)-2-nitroaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, starting with aniline or a substituted aniline. The bromine and nitro groups could be introduced using electrophilic aromatic substitution reactions . The isopentyloxy group might be introduced through a nucleophilic substitution reaction .Chemical Reactions Analysis
The compound could participate in various reactions. The amino group could be acylated or alkylated. The bromine atom could be replaced in a nucleophilic aromatic substitution reaction .Aplicaciones Científicas De Investigación
Green Synthesis and Urease Inhibitory Activity
A study reported the green synthesis of a Schiff base compound via the condensation reaction of 2-chloro-4-nitroaniline and 5-bromo-2-hydroxybenzaldehyde. The synthesized compound showed significant urease inhibitory activity, suggesting its potential application in medicine and agriculture as a urease inhibitor (Zulfiqar et al., 2020).
Phase Equilibria and Crystallization Studies
Research on the phase diagram of urea–4-bromo-2-nitroaniline system highlighted a large miscibility gap and the formation of a eutectic and a monotectic. This study provides valuable information for the understanding of solid solutions and crystallization processes involving nitroaniline derivatives (Reddi et al., 2012).
Synthetic Methodologies
Another study focused on the synthesis of 4-Bromo-2-chlorotoluene from 4-bromo-2-nitrotoluene, demonstrating the utility of nitroaniline derivatives in the synthesis of complex aromatic compounds (Xue Xu, 2006).
Novel Synthesis Approaches
A novel method for the synthesis of 2-bromo-4-nitrophenol using 2-methoxy-5-nitroaniline as the starting material was reported. This study illustrates the flexibility of nitroaniline derivatives in synthetic chemistry, enabling the production of various aromatic compounds (Li Zi-ying, 2008).
Hetero-Cope Rearrangement
Research on the hetero-Cope rearrangement of 4-tert-butyl-phenyl-tert-butylhydroxylamine to produce a highly water-soluble nitroxide demonstrates the use of nitroaniline derivatives in the synthesis of stable free radicals, which are important in various chemical reactions (Marx & Rassat, 2002).
Safety and Hazards
Propiedades
IUPAC Name |
4-bromo-5-(3-methylbutoxy)-2-nitroaniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BrN2O3/c1-7(2)3-4-17-11-6-9(13)10(14(15)16)5-8(11)12/h5-7H,3-4,13H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWBRNGDBCRWWLK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCOC1=C(C=C(C(=C1)N)[N+](=O)[O-])Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrN2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60681495 |
Source


|
| Record name | 4-Bromo-5-(3-methylbutoxy)-2-nitroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60681495 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-5-(isopentyloxy)-2-nitroaniline | |
CAS RN |
1255574-61-8 |
Source


|
| Record name | Benzenamine, 4-bromo-5-(3-methylbutoxy)-2-nitro- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1255574-61-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Bromo-5-(3-methylbutoxy)-2-nitroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60681495 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-Methyl-1-[4-(diphenylphosphino)benzyl]pyrrolidinium Bromide](/img/structure/B582485.png)
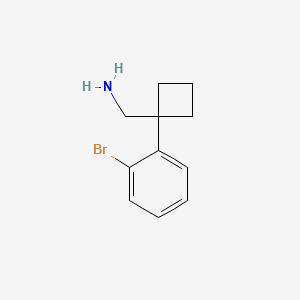

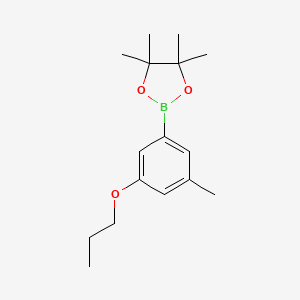
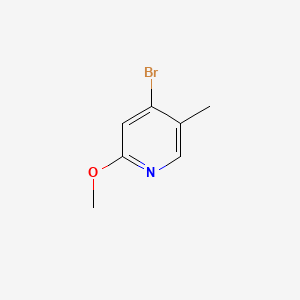
![4-(Benzyloxy)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B582491.png)

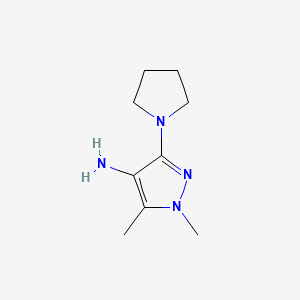
![1,5,6,7,8,8a-Hexahydroimidazo[1,2-a]pyrazine hydrochloride](/img/structure/B582498.png)

